(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a quinoline core, a piperazine ring, and a pyrrolidine moiety, making it a versatile molecule for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the piperazine moiety.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine moieties.
Reduction: Reduction reactions can be performed on the quinoline core to modify its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its versatility makes it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperazine and pyrrolidine moieties can interact with protein targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(4-Piperazinyl)propoxy]quinoline-4-carboxamide
- N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide
Uniqueness
(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide is unique due to the presence of the Boc-protected piperazine ring and the difluoropyrrolidine moiety. These structural features enhance its stability, solubility, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C29H36F2N6O5 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H36F2N6O5/c1-28(2,3)42-27(40)36-12-10-35(11-13-36)9-4-14-41-21-5-6-24-23(15-21)22(7-8-33-24)26(39)34-18-25(38)37-19-29(30,31)16-20(37)17-32/h5-8,15,20H,4,9-14,16,18-19H2,1-3H3,(H,34,39) |
InChI Key |
QTIJFSYOOZNQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.